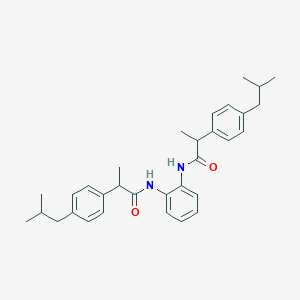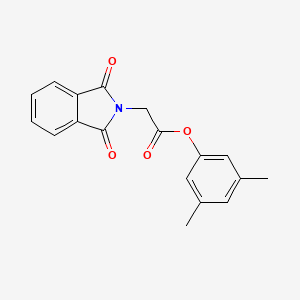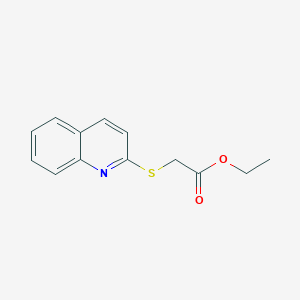![molecular formula C19H18Cl3N3O3S B11699085 Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11699085.png)
Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that features a combination of aromatic rings, carbamothioyl groups, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the intermediate: Starting with 4-methylbenzoic acid, it can be converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride can then react with 2,2,2-trichloroethylamine to form an amide intermediate.
Thioamide formation: The amide intermediate can be treated with thiourea to introduce the carbamothioyl group.
Esterification: Finally, the product can be esterified with methyl benzoate under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the thioamide group.
Reduction: Reduction reactions could target the carbonyl groups or the trichloroethyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a modulation of their activity. The pathways involved would be specific to the target and the type of interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[(2,2,2-trichloro-1-{[(phenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
- Methyl 2-{[(2,2,2-trichloro-1-{[(4-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate
Uniqueness
The uniqueness of Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate lies in its specific combination of functional groups and the potential for unique reactivity and applications. The presence of the trichloroethyl group and the carbamothioyl moiety may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H18Cl3N3O3S |
|---|---|
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O3S/c1-11-7-9-12(10-8-11)15(26)24-17(19(20,21)22)25-18(29)23-14-6-4-3-5-13(14)16(27)28-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,29) |
InChI-Schlüssel |
YDICVFLEWDSLTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11699010.png)
![(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699014.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699015.png)


![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)

![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)

![(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11699058.png)
![(5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699064.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699065.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11699067.png)
